

A Comparative Guide to WDR5 Inhibitors: MM-589 Tfa vs. OICR-9429

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent small-molecule inhibitors of the WD repeat-containing protein 5 (WDR5): **MM-589 Tfa** and OICR-9429. Both compounds target the interaction between WDR5 and the mixed-lineage leukemia (MLL) protein, a critical interface for the enzymatic activity of the MLL1 histone methyltransferase complex. Dysregulation of this complex is a key driver in various cancers, particularly MLL-rearranged leukemias.

Executive Summary

MM-589 Tfa and OICR-9429 are both valuable research tools for studying the biological functions of WDR5 and its role in disease. However, they exhibit significant differences in their biochemical and cellular potencies. MM-589, a macrocyclic peptidomimetic, demonstrates substantially higher potency in both biochemical and cellular assays compared to the small molecule OICR-9429.[1][2] While both were considered early prototypes in the development of WDR5 inhibitors, MM-589 has shown more promising activity in preclinical studies.[2] OICR-9429, while less potent, has been instrumental as a chemical probe to validate WDR5 as a therapeutic target.[3]

Data Presentation

The following tables summarize the available quantitative data for **MM-589 Tfa** and OICR-9429, compiled from various studies. It is important to note that direct comparisons should be



made with caution, as the experimental conditions may have varied between studies.

Table 1: Biochemical Potency

Compound	Target Interaction	Assay Type	IC50	Kd / Ki	Reference
MM-589 Tfa	WDR5-MLL	AlphaLISA	0.90 nM	<1 nM (Ki)	[4]
MLL H3K4 HMT Activity	AlphaLISA	12.7 nM	-	[4][5]	
OICR-9429	WDR5-MLL	Fluorescence Polarization	64 nM	93 ± 28 nM (Kd)	[6]
WDR5-MLL	Biacore	-	51 nM (Kd)		
WDR5-MLL	Isothermal Titration Calorimetry (ITC)	-	52 nM (Kd)		_

Table 2: Cellular Potency



Compound	Cell Line	Assay Type	IC50 / GI50	Reference
MM-589 Tfa	MV4-11 (MLL- rearranged leukemia)	Cell Growth Inhibition	0.25 μM (IC50)	[5]
MOLM-13 (MLL- rearranged leukemia)	Cell Growth Inhibition	0.21 μM (IC50)	[5]	
HL-60 (AML)	Cell Growth Inhibition	8.6 μM (IC50)	[5]	
OICR-9429	MV4-11 (MLL- rearranged leukemia)	Cell Growth Inhibition	>2.5 μM (GI50)	[1]
T24 (Bladder Cancer)	Cell Viability	67.74 μM (IC50)	[7]	
UM-UC-3 (Bladder Cancer)	Cell Viability	70.41 μM (IC50)	[7]	_
Primary Cebpap30/p30 fetal liver cells	Colony Formation	Markedly increased sensitivity vs. WT	[8]	

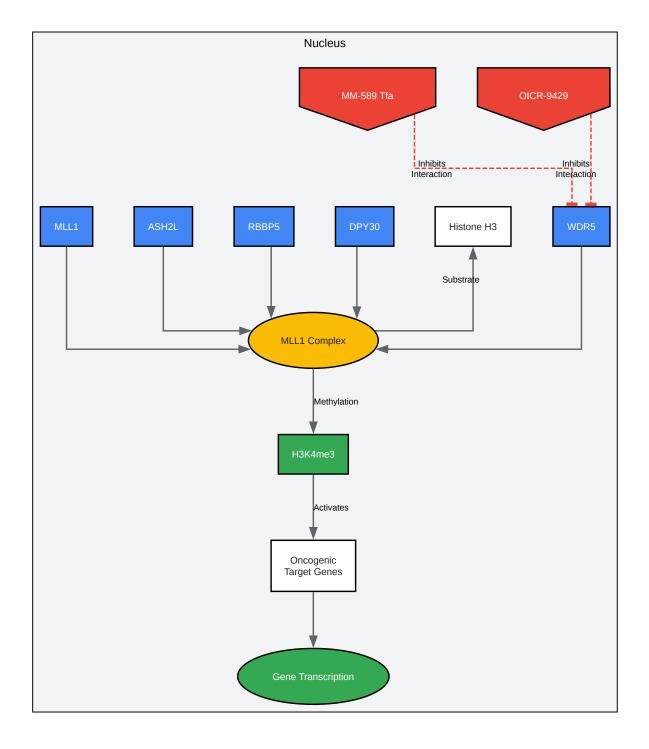
Signaling Pathway and Mechanism of Action

WDR5 is a core component of the MLL1 complex, which also includes the catalytic subunit MLL1, ASH2L, RBBP5, and DPY30. WDR5 acts as a scaffold, presenting histone H3 to the MLL1 catalytic domain for methylation at lysine 4 (H3K4). This trimethylation (H3K4me3) is a key epigenetic mark associated with active gene transcription. In MLL-rearranged leukemias, the fusion of MLL with other proteins leads to the aberrant recruitment of the MLL1 complex to target genes, driving oncogenesis.

Both MM-589 and OICR-9429 are WIN (WDR5-interaction) site inhibitors. They competitively bind to a pocket on WDR5 that is crucial for its interaction with the MLL protein. By occupying



this site, they disrupt the formation of a functional MLL1 complex, thereby inhibiting H3K4 trimethylation and the transcription of oncogenic target genes.





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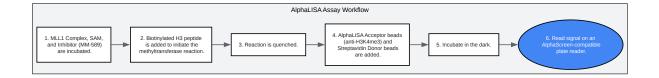
Caption: WDR5-MLL Signaling Pathway and Inhibition.

Experimental Protocols

Detailed methodologies for the key assays used to characterize MM-589 and OICR-9429 are provided below.

AlphaLISA Assay for MLL HMT Activity (MM-589)

This assay quantitatively measures the trimethylation of a biotinylated histone H3 peptide by the MLL1 complex. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology relies on the interaction of donor and acceptor beads, which, when in close proximity, generate a chemiluminescent signal.



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Caption: AlphaLISA Experimental Workflow.

Detailed Steps:

- Reagents:
 - Recombinant MLL1 core complex (WDR5, MLL1, ASH2L, RBBP5)
 - S-adenosylmethionine (SAM) as a methyl donor
 - Biotinylated histone H3 (1-21) peptide substrate

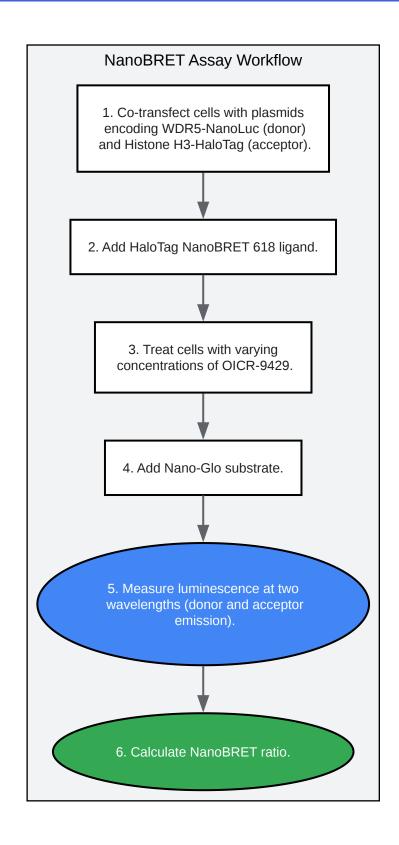


- o MM-589 Tfa (or other inhibitors) serially diluted
- AlphaLISA anti-H3K4me3 Acceptor beads
- Streptavidin-coated Donor beads
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Tween-20)
- Procedure (as described for MM-589 development[4]):
 - The MLL1 complex, SAM, and varying concentrations of MM-589 are pre-incubated in an assay plate.
 - The biotinylated H3 peptide is added to start the reaction.
 - The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
 - The reaction is stopped by the addition of a quenching buffer.
 - A mixture of AlphaLISA Acceptor beads (coated with an antibody specific for H3K4me3)
 and Streptavidin Donor beads is added.
 - The plate is incubated in the dark to allow for bead-analyte binding.
 - The plate is read on an AlphaScreen-compatible reader. The signal is inversely proportional to the inhibitory activity of the compound.

NanoBRET Assay for WDR5-Histone H3 Interaction (OICR-9429)

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to measure protein-protein interactions in living cells. It relies on energy transfer from a NanoLuc luciferase donor to a HaloTag acceptor. This assay was used to validate the engagement of OICR-9429 with WDR5 in a cellular context.[9]





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Caption: NanoBRET Experimental Workflow.



Detailed Steps:

- Reagents and Materials:
 - HEK293T or U2OS cells
 - Plasmids encoding WDR5 fused to NanoLuc® luciferase and Histone H3.3 fused to HaloTag®
 - Transfection reagent
 - HaloTag® NanoBRET™ 618 Ligand
 - OICR-9429 serially diluted
 - Nano-Glo® Substrate
 - Plate reader capable of measuring luminescence at two distinct wavelengths (e.g., 460nm for donor and >600nm for acceptor)
- Procedure (based on the protocol for OICR-9429 validation[9]):
 - Cells are plated in a 96-well plate.
 - The following day, cells are co-transfected with the WDR5-NanoLuc and Histone H3-HaloTag plasmids.
 - After 24 hours, the medium is replaced with media containing the HaloTag® NanoBRET™
 618 Ligand.
 - Cells are then treated with different concentrations of OICR-9429 and incubated.
 - The Nano-Glo® Substrate is added to the wells.
 - Luminescence is measured at the donor emission wavelength (e.g., 460 nm) and the acceptor emission wavelength (e.g., 618 nm).



The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal. A
decrease in the ratio indicates inhibition of the WDR5-Histone H3 interaction.

Conclusion

Both MM-589 Tfa and OICR-9429 have contributed significantly to the understanding of WDR5 biology and its potential as a therapeutic target. For researchers requiring a highly potent inhibitor for in vitro and cellular studies, particularly in the context of MLL-rearranged leukemia, MM-589 Tfa appears to be the more suitable choice based on its superior biochemical and cellular activities.[1][4][5] OICR-9429, while less potent, remains a valuable tool as a well-characterized chemical probe for validating WDR5-dependent pathways and has been used to establish proof-of-concept in various cancer models.[3][8] The choice between these two inhibitors will ultimately depend on the specific experimental needs and the required potency for the biological system under investigation.

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